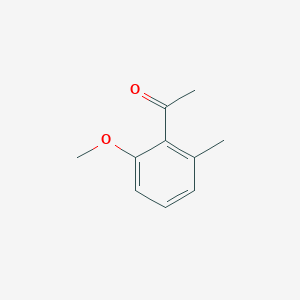

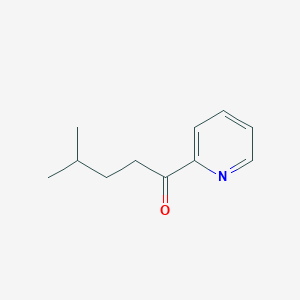

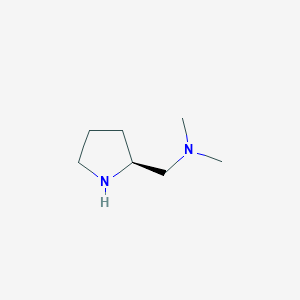

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Nickel Pincer Complex for Cross-Coupling Reactions : Research has shown that replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes enhances their efficacy as catalysts for cross-coupling reactions of nonactivated secondary alkyl halides. This improvement is attributed to structural differences leading to more hemilabile ligands (Garcia et al., 2016).

Synthesis of Pyrrolidine Derivatives : Pyrrolidine derivatives, including those related to Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, have been synthesized through various methods, demonstrating their significance in producing key intermediates for pharmaceuticals. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in the preparation of premafloxacin, an antibiotic (Fleck et al., 2003).

Material Science and Polymerization

Polyurethane Catalyst Development : Tertiary amine catalysts, including pyrrolidine derivatives, play a crucial role in manufacturing polyurethane materials. Design principles derived from quantum chemical methods have shown that pyrrolidine derivatives can suppress formaldehyde emissions, a significant concern in indoor applications (Muuronen et al., 2019).

Iron-Catalyzed Hydrosilylation for Cyclic Amines : A novel strategy for constructing N-substituted cyclic amines via iron-catalyzed hydrosilylation from dicarboxylic acids and amines has been developed. This method allows for the preparation of a wide range of cyclic amine derivatives, highlighting the versatility of reactions involving pyrrolidine structures (Wei et al., 2020).

Chemical Synthesis and Ligand Development

Copper(I) Complexes with Novel Ligands : Research into novel ligands based on pyrrolidine derivatives has led to the synthesis and characterization of copper(I) complexes. These complexes show potential for applications in catalysis and material science, demonstrating the broad utility of pyrrolidine-based ligands in developing new chemical entities (Dehghanpour et al., 2007).

Functionalized Pyrrolizidines/Pyrrolidines Synthesis : The [3+2] cycloaddition reaction has been utilized to synthesize functionalized pyrrolizidines and pyrrolidines, incorporating a spirooxindole motif. This process underscores the synthetic value of pyrrolidine derivatives in constructing complex and biologically relevant structures (Sarrafi et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Orientations Futures

This involves identifying areas where further research could be beneficial, such as potential applications of the compound, or ways to improve its synthesis.

For a specific compound, these details would be gathered from scientific literature and databases. Please provide more details or a different compound for a more specific analysis.

Propriétés

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427991 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine | |

CAS RN |

29618-57-3 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.